molecular formula C31H30O4 B13125865 2,2'-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol CAS No. 156326-34-0

2,2'-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol

Cat. No.: B13125865
CAS No.: 156326-34-0
M. Wt: 466.6 g/mol
InChI Key: LUXQHIIWBDDUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol: is a complex organic compound characterized by its unique structure, which includes a fluorene core and multiple phenylene and oxyethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol typically involves multiple steps, starting with the preparation of the fluorene core, followed by the introduction of phenylene and oxyethylene groups. Common reagents used in these reactions include halogenated fluorenes, phenols, and ethylene oxide. The reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylene and oxyethylene groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the fluorene core, potentially altering its electronic properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones and other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which 2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol exerts its effects is primarily related to its structural features. The fluorene core provides rigidity and stability, while the phenylene and oxyethylene groups contribute to its reactivity and versatility. These structural elements enable the compound to interact with various molecular targets, such as enzymes and receptors, through mechanisms like hydrogen bonding, π-π interactions, and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol lies in its specific combination of structural elements, which confer distinct physical and chemical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for functionalization, making it a valuable component in the development of advanced materials .

Properties

CAS No.

156326-34-0

Molecular Formula

C31H30O4

Molecular Weight

466.6 g/mol

IUPAC Name

2-[4-[9-[4-(2-hydroxyethoxy)-3-methylphenyl]fluoren-9-yl]-2-methylphenoxy]ethanol

InChI

InChI=1S/C31H30O4/c1-21-19-23(11-13-29(21)34-17-15-32)31(24-12-14-30(22(2)20-24)35-18-16-33)27-9-5-3-7-25(27)26-8-4-6-10-28(26)31/h3-14,19-20,32-33H,15-18H2,1-2H3

InChI Key

LUXQHIIWBDDUDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)OCCO)C)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.